6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an oxan-4-yl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2-chloro-3-nitropyridine with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form the corresponding pyridine-3-oxide. This intermediate is then reacted with 1,4-dioxane in the presence of potassium carbonate to yield the oxan-4-yl derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, dimethyl sulfoxide (DMSO), potassium carbonate, and 1,4-dioxane. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with distinct properties.
Uniqueness
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties that are not observed in other pyridinecarboxylic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-(oxan-4-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-2-10(12-7-8)13-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,12,13)(H,14,15) |
InChI Key |
FAIWFPHQIOBPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.